ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate
Overview
Description
ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core, a chloro-fluorobenzyl group, and an ethyl ester functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic conditions.
Introduction of the Chloro-Fluorobenzyl Group: The chloro-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chloro-4-fluorobenzyl chloride and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloro-fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the naphthyridine core can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and require further investigation.
Comparison with Similar Compounds
ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate can be compared with similar compounds such as:
Gefitinib: A tyrosine kinase inhibitor with a similar chloro-fluorobenzyl group.
Lapatinib: Another tyrosine kinase inhibitor with a related structure.
Erlotinib: Shares structural similarities and is used in cancer therapy.
Properties
Molecular Formula |
C18H16ClFN2O4 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
ethyl 6-[(3-chloro-4-fluorophenyl)methyl]-4-hydroxy-5-oxo-7,8-dihydro-2,6-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C18H16ClFN2O4/c1-2-26-18(25)16-11-5-6-22(17(24)15(11)14(23)8-21-16)9-10-3-4-13(20)12(19)7-10/h3-4,7-8,23H,2,5-6,9H2,1H3 |
InChI Key |
HHIFJWKPQRXAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C2=C1CCN(C2=O)CC3=CC(=C(C=C3)F)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.